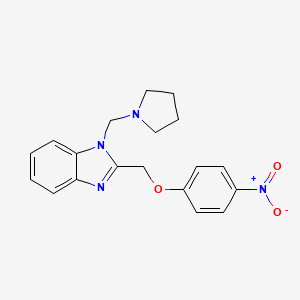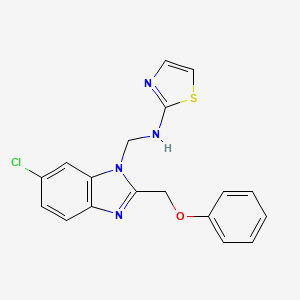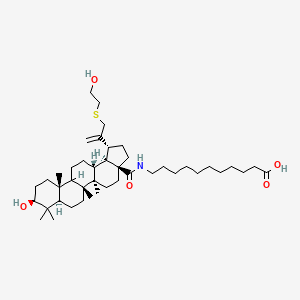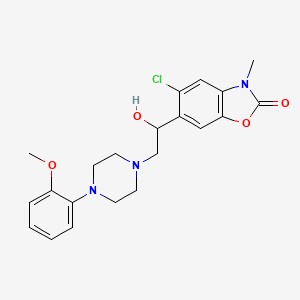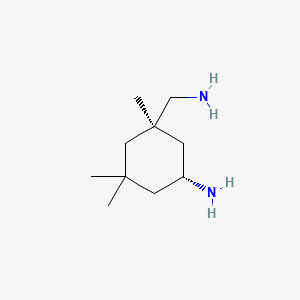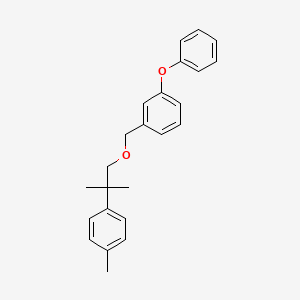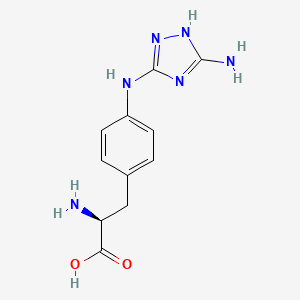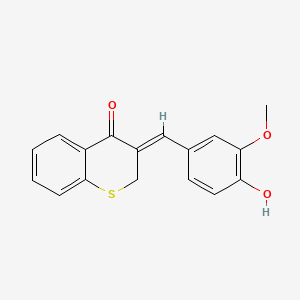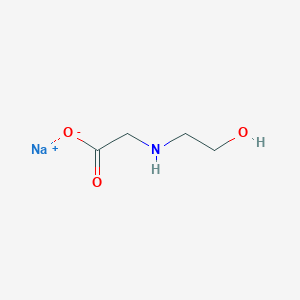
sodium N-(2-hydroxyethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(2-hydroxyethyl)glycinate, also known as sodium N,N-bis(2-hydroxyethyl)glycinate, is a versatile compound widely used in various fields. It is a derivative of glycine, an amino acid, and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom. This compound is known for its buffering capacity and is commonly used in biochemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium N-(2-hydroxyethyl)glycinate typically involves the reaction of glycine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Glycine} + \text{Ethylene Oxide} \rightarrow \text{N,N-bis(2-hydroxyethyl)glycine} ] The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium N-(2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium N-(2-hydroxyethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and other industrial applications.
Mécanisme D'action
The mechanism of action of sodium N-(2-hydroxyethyl)glycinate is primarily related to its buffering capacity. It helps maintain the pH of solutions within a narrow range, which is crucial for various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them, to stabilize the pH. This buffering action is essential in maintaining the stability and activity of enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Sodium N-(2-hydroxyethyl)glycinate: Known for its excellent buffering capacity and biocompatibility.
Sodium N-(2-hydroxyethyl)glycine: Similar structure but lacks the sodium ion, resulting in different solubility and buffering properties.
N,N-bis(2-hydroxyethyl)glycine: Similar to this compound but without the sodium ion, affecting its overall properties.
Uniqueness: this compound stands out due to its high solubility in water, excellent buffering capacity, and biocompatibility. These properties make it a preferred choice in various applications, from biochemical research to industrial processes .
Propriétés
Numéro CAS |
39237-66-6 |
|---|---|
Formule moléculaire |
C4H8NNaO3 |
Poids moléculaire |
141.10 g/mol |
Nom IUPAC |
sodium;2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C4H9NO3.Na/c6-2-1-5-3-4(7)8;/h5-6H,1-3H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
UILYXOTXWSYIHA-UHFFFAOYSA-M |
SMILES canonique |
C(CO)NCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


